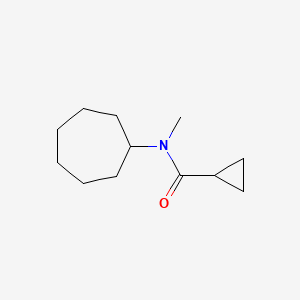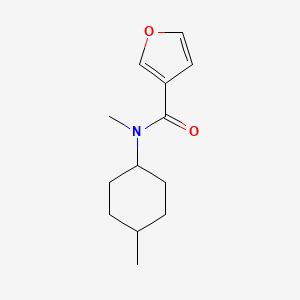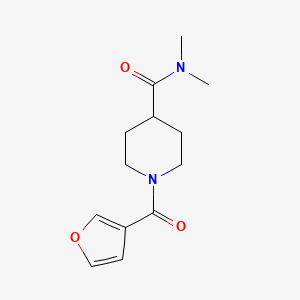
N-cycloheptyl-N-methylcyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cycloheptyl-N-methylcyclopropanecarboxamide, also known as CPP-115, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPP-115 belongs to the class of compounds known as GABA aminotransferase inhibitors, which work by increasing the levels of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain.
Applications De Recherche Scientifique
N-cycloheptyl-N-methylcyclopropanecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, anxiety, and addiction. In preclinical studies, N-cycloheptyl-N-methylcyclopropanecarboxamide has been shown to increase GABA levels in the brain, which can help to reduce seizures and anxiety-like behaviors in animal models. Additionally, N-cycloheptyl-N-methylcyclopropanecarboxamide has been shown to reduce drug-seeking behaviors in animal models of addiction, suggesting that it may have potential as a treatment for substance use disorders.
Mécanisme D'action
N-cycloheptyl-N-methylcyclopropanecarboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, N-cycloheptyl-N-methylcyclopropanecarboxamide increases the levels of GABA in the brain, which can help to reduce excitatory neurotransmission and promote relaxation.
Biochemical and Physiological Effects:
N-cycloheptyl-N-methylcyclopropanecarboxamide has been shown to increase GABA levels in the brain, which can have a variety of physiological effects. These effects may include reduced seizure activity, decreased anxiety, and reduced drug-seeking behaviors. Additionally, N-cycloheptyl-N-methylcyclopropanecarboxamide has been shown to have a low potential for abuse and addiction, making it a promising candidate for the treatment of substance use disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-cycloheptyl-N-methylcyclopropanecarboxamide is its ability to increase GABA levels in the brain without causing significant side effects or toxicity. Additionally, N-cycloheptyl-N-methylcyclopropanecarboxamide has been shown to have a high degree of selectivity for GABA aminotransferase, making it a promising candidate for the development of new therapeutics. However, one limitation of N-cycloheptyl-N-methylcyclopropanecarboxamide is its relatively short half-life, which may limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several potential future directions for research on N-cycloheptyl-N-methylcyclopropanecarboxamide. One area of interest is the development of new formulations of N-cycloheptyl-N-methylcyclopropanecarboxamide that can increase its half-life and improve its effectiveness as a therapeutic agent. Additionally, research on the potential use of N-cycloheptyl-N-methylcyclopropanecarboxamide in the treatment of other neurological disorders, such as depression and post-traumatic stress disorder, may be of interest. Finally, further studies on the mechanisms of action of N-cycloheptyl-N-methylcyclopropanecarboxamide may help to identify new targets for the development of novel therapeutics.
Méthodes De Synthèse
N-cycloheptyl-N-methylcyclopropanecarboxamide is synthesized from cycloheptanone and N-methylcyclopropanecarboxamide using a modified Wolff-Kishner reduction method. This method involves the use of hydrazine hydrate, sodium hydroxide, and ethanol to reduce the carbonyl group of cycloheptanone, followed by the addition of N-methylcyclopropanecarboxamide to form N-cycloheptyl-N-methylcyclopropanecarboxamide.
Propriétés
IUPAC Name |
N-cycloheptyl-N-methylcyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c1-13(12(14)10-8-9-10)11-6-4-2-3-5-7-11/h10-11H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZVDANAAJXVJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCCC1)C(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Hydroxy-8-methyl-4-[(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylmethyl]chromen-2-one](/img/structure/B7504813.png)
![2-chloro-N-[3-(1H-indol-3-yl)-1-oxo-1-[[3-(trifluoromethyl)phenyl]methylamino]propan-2-yl]benzamide](/img/structure/B7504820.png)


![[4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-(furan-3-yl)methanone](/img/structure/B7504839.png)

![1-[2-[(7-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)oxy]acetyl]imidazolidin-2-one](/img/structure/B7504846.png)


![N-methyl-2-[(4-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7504860.png)
![cyclopropyl-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7504862.png)
![[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-pyridin-3-ylmethanone](/img/structure/B7504864.png)
